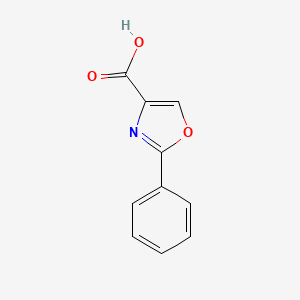

2-phenyl-1,3-oxazole-4-carboxylic Acid

Description

The exact mass of the compound 2-phenyl-1,3-oxazole-4-carboxylic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-phenyl-1,3-oxazole-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-phenyl-1,3-oxazole-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRWYYSDIFOTTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361224 | |

| Record name | 2-phenyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23012-16-0 | |

| Record name | 2-Phenyloxazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23012-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenyl-1,3-oxazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenyl-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Phenyl-1,3-oxazole-4-carboxylic Acid: An In-depth Technical Guide

Introduction

2-Phenyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and potential for diverse chemical modifications make it a valuable scaffold for the development of novel therapeutic agents and functional materials. A thorough understanding of its structural and electronic properties is paramount for its application and further development. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-phenyl-1,3-oxazole-4-carboxylic acid, offering insights into the interpretation of the resulting data for researchers, scientists, and drug development professionals.

The molecular structure of 2-phenyl-1,3-oxazole-4-carboxylic acid, with the systematic numbering of its core atoms, is illustrated below. This numbering is essential for the unambiguous assignment of spectroscopic signals.

Caption: Structure and numbering of 2-phenyl-1,3-oxazole-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 2-phenyl-1,3-oxazole-4-carboxylic acid, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-phenyl-1,3-oxazole-4-carboxylic acid is characterized by signals from the aromatic protons of the phenyl ring, the proton on the oxazole ring, and the acidic proton of the carboxylic acid. The predicted chemical shifts (δ) in a solvent like DMSO-d₆ are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Phenyl-1,3-oxazole-4-carboxylic Acid

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| H5 (oxazole) | 8.3 - 8.5 | s (singlet) |

| H2', H6' (phenyl) | 7.9 - 8.1 | m (multiplet) |

| H3', H4', H5' (phenyl) | 7.4 - 7.6 | m (multiplet) |

| COOH | 12.0 - 13.0 | br s (broad singlet) |

-

Causality behind Experimental Choices: The choice of a polar aprotic solvent like DMSO-d₆ is crucial for dissolving the carboxylic acid and for observing the exchangeable carboxylic acid proton. In less polar solvents like CDCl₃, this proton signal can be very broad or may not be observed at all.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Phenyl-1,3-oxazole-4-carboxylic Acid

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (carboxyl) | 165 - 170 |

| C2 (oxazole) | 160 - 165 |

| C4 (oxazole) | 138 - 142 |

| C5 (oxazole) | 128 - 132 |

| C1' (phenyl) | 125 - 129 |

| C2', C6' (phenyl) | 128 - 132 |

| C3', C5' (phenyl) | 129 - 133 |

| C4' (phenyl) | 130 - 134 |

-

Expertise & Experience: Quaternary carbons (C2, C4, C1', and the carboxyl carbon) will typically show lower intensity signals compared to the protonated carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although none are present in the core structure of this molecule.

Experimental Protocol for NMR Analysis

Caption: A standardized workflow for NMR analysis.

-

Sample Preparation: Accurately weigh approximately 10-15 mg of 2-phenyl-1,3-oxazole-4-carboxylic acid and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Data Processing: Process the acquired free induction decays (FIDs) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and calibration of the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-phenyl-1,3-oxazole-4-carboxylic acid will be dominated by absorptions from the carboxylic acid and the aromatic rings.

Table 3: Characteristic IR Absorptions for 2-Phenyl-1,3-oxazole-4-carboxylic Acid

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H (carboxylic acid) | 2500-3300 | Broad | H-bonded O-H stretch |

| C-H (aromatic) | 3000-3100 | Medium | Aromatic C-H stretch |

| C=O (carboxylic acid) | 1680-1710 | Strong | Carbonyl stretch |

| C=N (oxazole) | 1630-1650 | Medium | Imine stretch |

| C=C (aromatic) | 1450-1600 | Medium-Strong | Aromatic ring skeletal vibrations |

| C-O (carboxylic acid/oxazole) | 1200-1300 | Strong | C-O stretch |

-

Trustworthiness: The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[1][2] The position of the C=O stretch, slightly lowered from a typical carboxylic acid, can be attributed to conjugation with the oxazole ring.[3]

Experimental Protocol for FT-IR Analysis

-

Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder.

-

Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

-

Molecular Ion: For 2-phenyl-1,3-oxazole-4-carboxylic acid (C₁₀H₇NO₃), the expected molecular weight is 189.17 g/mol .[2][4] In the mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 189.

-

Fragmentation Pattern: The fragmentation of phenyl-substituted oxazoles often involves characteristic losses.[5] Common fragmentation pathways for this molecule could include:

-

Loss of CO₂ (44 Da) from the carboxylic acid group to give a fragment at m/z 145.

-

Loss of the carboxyl group (COOH, 45 Da) to give a fragment at m/z 144.

-

Cleavage of the phenyl group (C₆H₅, 77 Da) to give a fragment at m/z 112.

-

A fragment corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105.

-

Caption: Plausible mass spectrometry fragmentation pathways.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC or GC.

-

Ionization: Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques. ESI is a softer ionization method that is more likely to yield a prominent molecular ion peak, which is particularly useful for confirming the molecular weight.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The extended conjugation in 2-phenyl-1,3-oxazole-4-carboxylic acid, involving the phenyl ring, the oxazole ring, and the carboxylic acid group, is expected to result in strong UV absorption.

-

Expected Absorption: Oxazole derivatives typically exhibit absorption maxima (λ_max) in the range of 300-400 nm.[6] The exact position of the λ_max is sensitive to the solvent polarity, a phenomenon known as solvatochromism.[7] In polar solvents, a bathochromic (red) or hypsochromic (blue) shift may be observed compared to nonpolar solvents, depending on the nature of the electronic transition.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.

-

Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. Scan a wavelength range that covers the expected absorption, typically from 200 to 600 nm.

Conclusion

The comprehensive spectroscopic characterization of 2-phenyl-1,3-oxazole-4-carboxylic acid, employing a combination of NMR, IR, MS, and UV-Vis techniques, provides a detailed and validated understanding of its molecular structure and electronic properties. This guide outlines the expected spectral features and provides standardized protocols for data acquisition and analysis, serving as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The integration of these techniques ensures the unambiguous identification and purity assessment of this important heterocyclic compound.

References

-

Kateb, B. A. E., Elhag, M. A., Al-Alie, A. A. H., Asiri, A. M., & Baseer, M. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 154-161. [Link]

-

Uccella, N. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6), 715-732. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra of the synthesized... Retrieved from [Link]

-

JournalsPub. (n.d.). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved from [Link]

-

Ordman, A. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Retrieved from [Link]

-

Acta Scientiarum Naturalium Universitatis Pekinensis. (n.d.). The Study of the Mass Spectrum of 2-Ar-4-phenyl-oxazole derivates. Retrieved from [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Request PDF. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

University of Puget Sound. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Retrieved from [Link]

Sources

- 1. spectroscopyasia.com [spectroscopyasia.com]

- 2. 2-Phenyl-1,3-oxazole-4-carboxylic acid | CAS 23012-16-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Phenyl-1,3-oxazole-4-carboxylic acid | 23012-16-0 [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

Technical Guide: Biosynthesis of Oxazole-Containing Natural Products

Executive Summary

The incorporation of oxazole and thiazole heterocycles into peptide backbones represents a critical evolutionary strategy for stabilizing ribosomally synthesized and post-translationally modified peptides (RiPPs). These heterocycles confer proteolytic resistance and structural rigidity, transforming linear peptides into potent gyrase inhibitors (e.g., Microcin B17), translation inhibitors (e.g., Plantazolicin), and potential oncological therapeutics.

This guide provides a rigorous technical framework for identifying, reconstituting, and engineering the biosynthetic machinery responsible for oxazole formation. It moves beyond textbook theory to provide field-proven protocols for in vitro reconstitution and genome mining, grounded in the archetypal McbBCD synthase complex.

Part 1: Mechanistic Architecture

The biosynthesis of oxazole-containing natural products is driven by a conserved enzymatic logic: the ATP-dependent cyclodehydration of serine/threonine residues followed by FMN-dependent dehydrogenation.

The Chemical Logic

The transformation occurs in two discrete steps:

-

Cyclodehydration: The hydroxyl group of a Ser/Thr residue attacks the preceding amide carbonyl, eliminating water to form an oxazoline ring. This is catalyzed by a YcaO domain protein (often termed the D-protein) in complex with an E1-ubiquitin-activating-like protein (C-protein).

-

Dehydrogenation: An FMN-dependent dehydrogenase (B-protein) oxidizes the oxazoline to a fully aromatic oxazole .

The Enzymatic Complex (McbBCD Archetype)

In the Microcin B17 (MccB17) pathway, the synthase is an octameric complex (

-

McbD (YcaO): The catalytic engine for cyclodehydration. It utilizes ATP to phosphorylate the amide backbone, creating a high-energy imidayl-phosphate intermediate that facilitates cyclization [3].

-

McbB (E1-like): Acts as a scaffold/clamp, presenting the precursor peptide (McbA) to the active site of McbD.

-

McbC (Dehydrogenase): Flavin mononucleotide (FMN)-dependent enzyme that oxidizes the resulting azoline.

Biosynthetic Logic Flow

The following diagram illustrates the molecular workflow from gene to mature heterocycle-containing toxin.

Caption: Figure 1. Sequential enzymatic logic of oxazole biosynthesis. The precursor peptide is recruited by the McbBCD complex, where ATP drives cyclodehydration (McbD) and FMN drives oxidation (McbC).

Part 2: Experimental Protocols

Protocol A: Genome Mining for Oxazole Clusters

Before wet-lab reconstitution, candidate clusters must be identified. The co-occurrence of a YcaO domain and a Dehydrogenase is the primary "hook."

Workflow:

-

Query Generation: Use the HMM profile for the YcaO domain (PF02624) and FMN-dependent dehydrogenase (PF00984) .

-

Search Tool: Utilize antiSMASH or BAGEL4 for cluster detection.

-

Filtering Logic:

-

Cluster must contain a small ORF (<100 aa) preceding the enzymes (putative precursor).

-

Precursor must be rich in Ser/Thr/Cys residues in the C-terminal core.

-

Look for "E1-like" domains (PF00155) often fused or adjacent to YcaO.

-

Caption: Figure 2.[2] Bioinformatics workflow for isolating novel oxazole-containing RiPP clusters.

Protocol B: In Vitro Reconstitution of Oxazole Biosynthesis

This protocol is based on the kinetic characterization of the McbBCD complex [2, 4]. It is a self-validating system: the reaction progress is monitored by the specific mass loss associated with heterocycle formation.

Reagents & Buffers:

-

Reaction Buffer (10X): 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 200 mM MgCl₂, 25% Glycerol, 100 mM DTT.

-

Substrates:

-

Purified Precursor Peptide (e.g., McbA-His₆): 100 µM stock.

-

Purified Synthetase Complex (McbBCD): 20 µM stock.

-

ATP: 100 mM stock (buffered to pH 7.0).

-

FMN: 10 mM stock (protect from light).

-

Step-by-Step Methodology:

-

Master Mix Preparation: Combine the following in a microcentrifuge tube on ice (Final Volume 50 µL):

-

Water: to 50 µL

-

Reaction Buffer (10X): 5 µL

-

FMN: 0.5 µL (Final: 100 µM)

-

Precursor Peptide: 3.5 µL (Final: 7 µM)

-

McbBCD Complex: 7.5 µL (Final: 3 µM)

-

-

Reaction Initiation: Add ATP to a final concentration of 5 mM (2.5 µL of 100 mM stock).

-

Critical Control: Prepare a "No ATP" control to distinguish background oxidation from enzymatic turnover.

-

-

Incubation: Incubate at 37°C for 10 minutes to 4 hours.

-

Note: MccB17 modification is processive; longer times yield higher-order heterocycles.

-

-

Quenching: Stop reaction by adding equal volume of 0.1% Trifluoroacetic acid (TFA) or 8 M Urea if the peptide is hydrophobic.

-

Analysis (LC-MS): Inject 10 µL onto a C18 reverse-phase column coupled to an ESI-MS (Q-TOF or Orbitrap).

Data Analysis & Validation

Successful biosynthesis is validated by precise mass shifts.

| Transformation | Mass Shift (Da) | Mechanism |

| Ser | -18.01 | Loss of H₂O (Cyclodehydration) |

| Thr | -18.01 | Loss of H₂O (Cyclodehydration) |

| Oxazoline | -2.016 | Loss of 2H (Dehydrogenation) |

| Total (Ser | -20.02 | Net change per heterocycle |

Validation Rule: If you observe -18 Da shifts without the subsequent -2 Da shift, the dehydrogenase (McbC) is inactive or FMN is limiting. If no shifts are observed, check ATP quality (hydrolysis required for YcaO activity).

Part 3: Engineering & Applications[3]

Stability Engineering

Oxazoles are chemically stable against hydrolysis and proteolysis. Introducing oxazoles into labile peptide drugs can significantly increase serum half-life.

-

Strategy: Replace native Ser-Gly motifs in a target peptide with a leader-peptide fusion, process with McbBCD, and cleave the leader.

Drug Development

The bacterial gyrase target of Microcin B17 is distinct from the fluoroquinolone binding site.

-

Mechanism: MccB17 traps the gyrase-DNA complex, inducing double-strand breaks.

-

Resistance: Resistance arises from specific point mutations in GyrB (e.g., W751R), but cross-resistance with clinical quinolones is low, making oxazole-RiPPs attractive scaffolds for next-gen antibiotics [5].

References

-

Ghilarov, D., et al. (2019). Architecture of Microcin B17 Synthetase: An Octameric Protein Complex Converting a Ribosomally Synthesized Peptide into a DNA Gyrase Poison.[3] Molecular Cell. [Link]

-

Burkhart, B. J., et al. (2015). YcaO domains use ATP to activate amide backbones during peptide cyclodehydrations.[4] Nature Chemical Biology. [Link]

-

Dunbar, K. L., & Mitchell, D. A. (2013). Insights into the mechanism of peptide cyclodehydrations achieved through the chemoenzymatic generation of amide derivatives. Journal of the American Chemical Society. [Link]

-

Melby, J. O., et al. (2014). The genomic landscape of ribosomal peptides containing thiazole and oxazole heterocycles. Nature Chemical Biology. [Link]

-

Collin, F., & Maxwell, A. (2019). The Microbial Toxin Microcin B17: Prospects for the Development of New Antibacterial Agents. Journal of Molecular Biology. [Link]

Sources

- 1. Architecture of Microcin B17 Synthetase: An Octameric Protein Complex Converting a Ribosomally Synthesized Peptide into a DNA Gyrase Poison - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a new ATP-binding motif involved in peptidic azoline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Oxazole Scaffold: Electronic Architecture, Synthesis, and Medicinal Utility

[1]

Executive Summary

The oxazole ring (1,3-oxazole) represents a critical pharmacophore in modern drug discovery, bridging the gap between structural rigidity and metabolic functionality. Unlike its reduced congeners (oxazolines) or sulfur analogues (thiazoles), oxazole offers a unique electronic profile characterized by low basicity (

Electronic Architecture & Physical Properties

The oxazole ring is a planar, aromatic, five-membered heterocycle containing oxygen at position 1 and nitrogen at position 3.[1] Its reactivity is governed by the interplay between the

Orbital Arrangement and Basicity

The aromatic sextet is formed by four

-

Basicity: The conjugate acid of oxazole has a

of -

Acidity (C2-H): The proton at C2 is flanked by two electronegative heteroatoms, creating a significant dipole and enhanced acidity (

in DMSO). This allows for facile lithiation and C-H activation strategies.

Table 1: Comparative Physicochemical Properties

| Property | Oxazole | Thiazole | Imidazole | Significance in MedChem |

| Heteroatoms | O, N | S, N | N, NH | H-bond acceptor capability |

| Conjugate Acid | 0.8 | 2.5 | 6.95 | Protonation state at pH 7.4 |

| C2-H Acidity ( | ~20 | ~29 | ~32 | Ease of C-H functionalization |

| Boiling Point | 69 °C | 117 °C | 256 °C | Lipophilicity/Volatility |

| Dipole Moment | 1.50 D | 1.61 D | 3.80 D | Membrane permeability |

Synthetic Methodologies: The Chemist's Toolkit

Constructing the oxazole core requires selecting the right method based on substitution patterns. The three most robust methodologies are the Robinson-Gabriel cyclodehydration, the Van Leusen synthesis, and the Wipf oxidation.

Comparative Synthetic Strategies

| Methodology | Key Reagents | Mechanism Type | Best For | Limitations |

| Robinson-Gabriel | Cyclodehydration | 2,5-disubstituted & 2,4,5-trisubstituted | Requires | |

| Van Leusen | TosMIC, | [3+2] Cycloaddition | 5-substituted oxazoles | Limited substitution at C2/C4 |

| Wipf Modification | Dess-Martin, | Oxidation/Dehydration | Peptidomimetic oxazoles | Multi-step from amino acids |

| Cornforth | Heat/Acid | Rearrangement | 4-acyloxazoles | Specific substrate requirement |

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing oxazoles based on available starting materials.

Caption: Decision tree for selecting the optimal oxazole synthesis pathway based on target substitution patterns.

Reactivity Profile: Beyond Simple Substitution

The oxazole ring is not merely a scaffold; it is a reactive entity.[1][3]

Diels-Alder Cycloaddition

Oxazoles function as electron-deficient dienes.[3][4] Reacting with alkynes yields furans via a retro-Diels-Alder sequence that ejects a nitrile (R-CN).

-

Mechanism: [4+2] Cycloaddition

Bicyclic intermediate -

Utility: This "click-unclick" strategy is vital for converting oxazoles into furans or pyridines (when reacting with alkenes).[5]

C-H Activation and Functionalization

-

C2-Lithiation: Treatment with n-BuLi at -78°C selectively deprotonates C2. The resulting species is in equilibrium with an acyclic isocyanide valance tautomer. To avoid ring opening, transmetallation to Zn or Cu is often performed immediately.

-

C5-Arylation: Palladium-catalyzed direct arylation occurs preferentially at C5 (the most electron-rich carbon) in the presence of pivalic acid/base, preserving the C2 position for later functionalization.

Master Protocol: Robinson-Gabriel Cyclization via Burgess Reagent

This protocol is selected for its "self-validating" nature and mild conditions, avoiding the harsh acidic environment of traditional

Objective: Synthesis of 2,5-diphenyloxazole from N-(2-oxo-2-phenylethyl)benzamide.

Reagents & Setup

-

Substrate: N-(2-oxo-2-phenylethyl)benzamide (1.0 equiv)

-

Reagent: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) (2.0 equiv)

-

Solvent: Anhydrous THF (0.1 M concentration)

-

Equipment: Microwave reactor (preferred) or reflux condenser with inert gas (Argon) line.

Step-by-Step Methodology

-

Preparation: In a dry microwave vial, dissolve the keto-amide substrate in anhydrous THF.

-

Addition: Add Burgess reagent in one portion. Seal the vial under Argon.

-

Reaction: Heat to 100°C for 15 minutes (microwave) or reflux for 2-4 hours (thermal).

-

Monitoring (Validation Step 1): Spot TLC. The starting material (polar, H-bond donor) should disappear, replaced by a less polar UV-active spot (Oxazole).

-

Workup: Concentrate the mixture in vacuo. Dissolve residue in DCM, wash with water and brine. Dry over

.[6] -

Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validating Analytical Checkpoints

To ensure scientific integrity, the following data points confirm success:

| Checkpoint | Observation | Causality |

| 1H NMR | Disappearance of NH (broad, ~7-8 ppm) | Loss of amide proton confirms cyclization. |

| 1H NMR | Appearance of Singlet (~7.5-8.0 ppm) | New aromatic C-H at the oxazole C4 position. |

| IR Spec | Disappearance of C=O (Amide I, ~1650 cm⁻¹) | Conversion of amide carbonyl to aromatic C-O-C. |

Protocol Workflow Visualization

Caption: Workflow for the Burgess Reagent-mediated Robinson-Gabriel synthesis with validation checkpoints.

Medicinal Chemistry Utility

In drug design, the oxazole ring is frequently employed as a bioisostere for esters and amides.[7][8]

-

Bioisosterism: The 1,2,4-oxadiazole and 1,3-oxazole rings mimic the planar geometry and electron distribution of ester/amide bonds but possess greater metabolic stability against hydrolases.

-

Metabolic Liability: While stable to hydrolysis, the oxazole ring can undergo oxidative ring opening via CYP450 enzymes (epoxidation of the C4-C5 bond), leading to reactive dicarbonyl metabolites. Substitution at C4/C5 (e.g., with methyl or aryl groups) significantly mitigates this risk.

-

Case Study: Oxaprozin (Daypro) is a non-steroidal anti-inflammatory drug (NSAID) where the oxazole ring serves as a rigid linker, positioning the propionic acid moiety for COX inhibition while improving oral bioavailability compared to flexible linear analogues.

References

-

Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to aldehydes and ketones. Synthesis of oxazoles and 2-hydroxy-1-oxazolines." Tetrahedron Letters. Link

-

Wipf, P., & Miller, C. P. (1993). "A new synthesis of highly functionalized oxazoles." The Journal of Organic Chemistry. Link

-

Turchi, I. J.[2][9] (Ed.). (1986). "The Chemistry of Heterocyclic Compounds, Oxazoles." Wiley-Interscience. Link

-

Vereshchagin, L. I., et al. (1989). "The Diels-Alder reaction of oxazoles." Russian Chemical Reviews. Link

-

Palmer, D. C. (2003). "Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A." Chemistry of Heterocyclic Compounds. Link

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Oxazole as an electron-deficient diene in the Diels-Alder reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

Methodological & Application

Application Note: High-Throughput Chemical Proteomics & Fragment-Based Screening

Subject: Utilizing 2-Phenyl-1,3-oxazole-4-carboxylic Acid as a Privileged Scaffold for Target Deconvolution

Executive Summary

This guide details the application of 2-phenyl-1,3-oxazole-4-carboxylic acid (CAS 23012-16-0) in proteomics, specifically within Chemical Proteomics and Fragment-Based Drug Discovery (FBDD) .

While often categorized as a pharmaceutical intermediate, this molecule serves as a critical "privileged scaffold" in proteomics. Its planar, aromatic oxazole core mimics peptide bonds and nucleotide bases, allowing it to dock into diverse protein active sites (e.g., kinases, phosphodiesterases, and serine proteases).

Primary Applications:

-

Affinity Chromatography: Immobilization of the scaffold to capture binding partners from complex cell lysates.

-

Photo-Affinity Labeling (PAL): Derivatization into "warhead" probes for Activity-Based Protein Profiling (ABPP).

-

Fragment Screening: MS-based validation of low-affinity interactions in early-stage drug discovery.

Scientific Foundation

2.1 The "Privileged Scaffold" Hypothesis

In proteomics, a privileged scaffold is a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme. The 2-phenyl-1,3-oxazole-4-carboxylic acid moiety is distinct because:

-

H-Bonding Potential: The oxazole nitrogen (N3) acts as a hydrogen bond acceptor, while the carboxylic acid (C4-COOH) serves as a versatile handle for derivatization or direct ionic interaction.

-

Pi-Stacking: The 2-phenyl ring enables

- -

Rigidity: The heterocyclic core reduces the entropic cost of binding, making it an ideal starting point for fragment evolution.

2.2 Mechanism of Action in Proteomics

Unlike general stains (e.g., Coomassie), this molecule is used to interrogate function . By chemically modifying the carboxylic acid position, researchers create Chemical Probes .

-

Reaction A (Immobilization): The -COOH group is coupled to Sepharose or Magnetic Beads. Lysates are passed over the beads; binders are retained.

-

Reaction B (Probe Synthesis): The -COOH is converted to an amide linker containing a photocrosslinker (e.g., diazirine) and a reporter tag (e.g., biotin or alkyne). This allows for the covalent capture of transient binders in live cells.

Experimental Workflows & Protocols

Workflow 1: Solid-Phase Immobilization for "Ligand Fishing"

Objective: To isolate unknown protein targets that bind the 2-phenyl-1,3-oxazole core from a whole-cell lysate.

Materials:

-

2-Phenyl-1,3-oxazole-4-carboxylic acid (High Purity >97%).[1]

-

NHS-Activated Sepharose 4 Fast Flow beads.

-

Coupling Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

-

Blocking Buffer: 1 M Ethanolamine, pH 8.0.

-

Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail.

Protocol:

-

Matrix Preparation: Wash 1 mL of NHS-Sepharose beads with ice-cold 1 mM HCl (3x) to remove preservatives.

-

Ligand Coupling:

-

Dissolve 10 mg of 2-phenyl-1,3-oxazole-4-carboxylic acid in 500 µL DMSO.

-

Dilute into 4.5 mL of Coupling Buffer. Note: Ensure pH remains ~7.5. The acid may lower pH; adjust with NaOH if necessary.

-

Add ligand solution to the beads. Incubate for 4 hours at 4°C with gentle rotation.

-

Mechanism: The NHS ester on the beads reacts with the free amine of the ligand? Correction: The ligand has a carboxylic acid, not an amine.

-

CRITICAL MODIFICATION: Since the ligand is a carboxylic acid, you must use Amino-Sepharose beads and activate the ligand using EDC/NHS.

-

Revised Step 2: Dissolve Ligand. Add EDC (1.5 eq) and NHS (1.5 eq) in MES buffer (pH 5.0) for 15 mins to form the NHS-ester of the oxazole. Then mix with Amino-Sepharose beads in HEPES pH 7.5.

-

-

Blocking: Wash beads to remove uncoupled ligand. Add Blocking Buffer (Ethanolamine) for 2 hours to quench remaining amine sites on the beads.

-

Lysate Incubation:

-

Prepare 10 mg/mL cell lysate (e.g., HeLa or Jurkat cells).

-

Incubate lysate with the functionalized beads for 12 hours at 4°C.

-

-

Elution:

-

Wash beads 5x with Lysis Buffer (High stringency: increase salt to 500 mM NaCl).

-

Elute bound proteins using 50 mM free 2-phenyl-1,3-oxazole-4-carboxylic acid (Competitive Elution) OR low pH Glycine buffer (Non-specific Elution).

-

-

Analysis: Resolve eluate on SDS-PAGE; digest bands with Trypsin; analyze via LC-MS/MS.

Workflow 2: Quantitative Fragment Screening via MS (Label-Free)

Objective: To determine the binding affinity (

Protocol:

-

Sample Prep: Mix purified target protein (1 µM) with increasing concentrations of 2-phenyl-1,3-oxazole-4-carboxylic acid (0.1 µM to 1 mM).

-

Equilibration: Incubate for 30 mins at 25°C.

-

Native MS Analysis: Inject samples into a Q-TOF Mass Spectrometer using Native ESI conditions (Ammonium Acetate buffer, pH 7.0).

-

Data Processing: Observe the mass shift corresponding to [Protein + Ligand].

-

Calculation: Plot the ratio of bound/unbound protein vs. ligand concentration to derive

.

Data Visualization & Logic

Figure 1: Chemical Proteomics Workflow

The following diagram illustrates the "Target Deconvolution" pipeline using the oxazole scaffold.

Caption: Workflow for converting the oxazole scaffold into a chemical probe to identify unknown protein targets from cell lysate.

Results Interpretation & Troubleshooting

| Observation | Possible Cause | Corrective Action |

| High Background (Many Proteins) | Non-specific binding to the bead matrix or the hydrophobic phenyl ring. | Increase wash stringency (0.1% SDS or 500 mM NaCl). Use a "Scramble" control bead (phenyl ring removed). |

| No Proteins Identified | Steric hindrance; the -COOH attachment point blocks the binding pocket. | Synthesize a derivative using the C2-phenyl ring as the attachment point instead of the C4-COOH. |

| Precipitation of Ligand | Low solubility of the phenyl-oxazole core in aqueous buffer. | Dissolve ligand in 100% DMSO first; ensure final DMSO concentration in assay is <2%. |

References

-

Santa Cruz Biotechnology. 2-Phenyl-1,3-oxazole-4-carboxylic acid (CAS 23012-16-0) Product Data Sheet.[2] Retrieved from

-

Tang, R. et al. (2020). "Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors."[3] European Journal of Medicinal Chemistry. Retrieved from

-

Amerigo Scientific. 2-Methyl-4-phenyl-1,3-oxazole-5-carboxylic acid Product Page.[4] Retrieved from

-

ChemRxiv (2023). "Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation." ChemRxiv Preprints. Retrieved from

-

MDPI (2023). "Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles." Applied Sciences. Retrieved from

Sources

- 1. oxazole-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 2. 2-Phenyl-1,3-oxazole-4-carboxylic acid | CAS 23012-16-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. amerigoscientific.com [amerigoscientific.com]

Development of Anticancer Agents from 2-Phenyl-1,3-oxazole-4-carboxylic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Derivatives of 2-phenyl-1,3-oxazole-4-carboxylic acid, in particular, have garnered significant attention for their potential as potent anticancer agents. These compounds have been shown to target a variety of cancer-related pathways, including the inhibition of tubulin polymerization, modulation of STAT3 signaling, and interference with DNA topoisomerases.[1][2][4] This document provides a comprehensive guide for the synthesis, in vitro evaluation, and preliminary in vivo assessment of novel anticancer agents derived from this promising chemical scaffold.

Part 1: Synthesis of 2-Phenyl-1,3-oxazole-4-carboxylic Acid Derivatives

The synthesis of 2-phenyl-1,3-oxazole-4-carboxylic acid and its derivatives is a critical first step in the drug discovery process. The following protocols outline a general and adaptable synthetic route.

Protocol 1: Synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

This protocol describes a common method for the synthesis of the core oxazole ring structure.

Materials:

-

Benzamide

-

Ethyl bromopyruvate

-

Sulfuric acid (concentrated)

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane (DCM)

-

Magnesium sulfate (anhydrous)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve benzamide in concentrated sulfuric acid at 0°C.

-

Slowly add ethyl bromopyruvate to the solution while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture over crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield ethyl 2-phenyl-1,3-oxazole-4-carboxylate.

Protocol 2: Hydrolysis to 2-Phenyl-1,3-oxazole-4-carboxylic Acid

Materials:

-

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve ethyl 2-phenyl-1,3-oxazole-4-carboxylate in a mixture of THF and water.

-

Add an excess of LiOH or NaOH and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Acidify the aqueous solution with 1N HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-phenyl-1,3-oxazole-4-carboxylic acid.

Protocol 3: Amide Coupling to Generate Diverse Derivatives

This protocol allows for the creation of a library of compounds by coupling the carboxylic acid with various amines.

Materials:

-

2-Phenyl-1,3-oxazole-4-carboxylic acid

-

Desired amine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve 2-phenyl-1,3-oxazole-4-carboxylic acid in DMF.

-

Add HATU or HBTU and DIPEA to the solution and stir for 10 minutes.

-

Add the desired amine to the reaction mixture.

-

Stir at room temperature for 8-12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the resulting amide derivative by column chromatography or recrystallization.

Diagram of Synthetic Workflow

Caption: General synthetic scheme for 2-phenyl-1,3-oxazole-4-carboxylic acid derivatives.

Part 2: In Vitro Evaluation of Anticancer Activity

A crucial step in drug discovery is the in vitro evaluation of the synthesized compounds to determine their anticancer potential. A panel of human cancer cell lines should be used for initial screening.[5][6]

Protocol 4: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Synthesized oxazole derivatives

-

Doxorubicin (positive control)

-

DMSO (vehicle control)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Data Presentation: Cytotoxicity of Oxazole Derivatives (Example Data)

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |

| Oxazole-1 | 8.5 ± 0.7 | 12.3 ± 1.1 | 6.2 ± 0.5 |

| Oxazole-2 | 15.2 ± 1.3 | 25.1 ± 2.2 | 11.8 ± 1.0 |

| Doxorubicin | 0.9 ± 0.1 | 1.5 ± 0.2 | 0.7 ± 0.1 |

Protocol 5: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.[5]

Materials:

-

Cancer cells

-

Synthesized compounds

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with the synthesized compounds at their respective IC50 concentrations for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

Diagram of Apoptosis Detection Workflow

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Protocol 6: Cell Cycle Analysis

This protocol determines the effect of the compounds on the cell cycle progression.

Materials:

-

Cancer cells

-

Synthesized compounds

-

Ethanol (70%)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with the compounds at their IC50 concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing RNase A and PI.

-

Incubate for 30 minutes at 37°C.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Part 3: Potential Mechanisms of Action and In Vivo Evaluation

Oxazole derivatives have been reported to exert their anticancer effects through various mechanisms.[1][2][4] Understanding the mechanism of action is crucial for further drug development.

Potential Molecular Targets:

-

Tubulin: Inhibition of tubulin polymerization leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]

-

STAT3: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) can suppress tumor growth and induce apoptosis.[1][4]

-

DNA Topoisomerases: Interference with these enzymes can lead to DNA damage and cell death.[1][2]

-

Protein Kinases: Many oxazole derivatives have been found to inhibit various protein kinases involved in cancer cell proliferation and survival.[1][2][8]

Diagram of a Potential Signaling Pathway dot digraph "Signaling Pathway" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowsize=0.7];

Oxazole [label="Oxazole Derivative", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tubulin [label="Tubulin"]; Microtubules [label="Microtubule Disruption"]; G2M [label="G2/M Arrest"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Oxazole -> Tubulin [label="Inhibits"]; Tubulin -> Microtubules [style=dashed]; Microtubules -> G2M; G2M -> Apoptosis; }

Sources

- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. benthamscience.com [benthamscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. iv.iiarjournals.org [iv.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids

Introduction: The Significance of 1,3,4-Oxadiazoles and the Efficiency of One-Pot Syntheses

The 1,3,4-oxadiazole moiety is a cornerstone in modern medicinal chemistry and materials science. This five-membered heterocyclic ring is recognized as a bioisostere for ester and amide functionalities, offering enhanced metabolic stability and favorable pharmacokinetic properties.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2] Notably, the blockbuster antiretroviral drug Raltegravir features a 1,3,4-oxadiazole core, underscoring the therapeutic importance of this scaffold.[2]

Traditionally, the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves multi-step procedures, often starting with the formation and isolation of 1,2-diacylhydrazine intermediates, followed by a separate cyclodehydration step.[2] These methods can be time-consuming and may result in lower overall yields. One-pot syntheses, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer a more streamlined, efficient, and atom-economical approach. This guide provides detailed protocols and expert insights into several robust one-pot methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles directly from readily available carboxylic acids.

Methodology 1: Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Synthesis

Propylphosphonic anhydride (T3P®) has emerged as a superior reagent for a wide range of chemical transformations, including amide bond formation and heterocycle synthesis.[3] Its advantages are numerous: it exhibits low toxicity, allows for a broad tolerance of functional groups, minimizes epimerization of chiral centers, and its by-products are water-soluble, leading to a significantly simplified work-up procedure.[3][4]

Causality of Experimental Choices

The selection of T3P® as the coupling and cyclodehydrating agent is deliberate. In a one-pot reaction starting from a carboxylic acid and an acylhydrazide, T3P® first activates the carboxylic acid to form a mixed anhydride intermediate. This highly reactive species is then readily attacked by the acylhydrazide to form the N,N'-diacylhydrazine intermediate in situ. Subsequent cyclodehydration of this intermediate, also promoted by T3P®, yields the desired 2,5-disubstituted 1,3,4-oxadiazole. The driving force for the cyclization is the formation of the stable aromatic oxadiazole ring and the conversion of T3P® to water-soluble phosphonic acid by-products.

Visualizing the T3P®-Mediated Mechanism

Caption: T3P®-mediated one-pot synthesis workflow.

Experimental Protocol: T3P®-Mediated Synthesis

This protocol provides a general framework. Optimization of temperature and reaction time may be necessary for specific substrates.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv.), the acylhydrazide (1.0 equiv.), and a suitable anhydrous solvent such as ethyl acetate or acetonitrile.

-

Reagent Addition: Add a base, such as triethylamine or pyridine (2.0-3.0 equiv.), to the stirred solution.

-

Activation and Coupling: Add T3P® (typically as a 50% solution in a suitable solvent like ethyl acetate, 1.5 equiv.) dropwise to the reaction mixture at room temperature.

-

Cyclodehydration: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 2 to 12 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Washing: Wash the combined organic layers sequentially with water and brine. The aqueous washes effectively remove the phosphonic acid by-products.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

Representative Yields for T3P®-Mediated Synthesis

| Entry | R¹ (from Carboxylic Acid) | R² (from Acylhydrazide) | Yield (%) |

| 1 | Phenyl | 4-Methoxyphenyl | ~85-95% |

| 2 | 4-Chlorophenyl | Phenyl | ~80-90% |

| 3 | Thiophen-2-yl | Phenyl | ~75-85% |

| 4 | Cyclohexyl | 4-Nitrophenyl | ~70-80% |

Note: Yields are approximate and can vary based on specific reaction conditions and substrates.

Methodology 2: A One-Pot Synthesis-Functionalization Strategy using NIITP

A highly innovative and efficient one-pot, two-stage protocol has been developed for the synthesis of diverse 2,5-disubstituted 1,3,4-oxadiazoles. This method first involves the formation of a monosubstituted 1,3,4-oxadiazole from a carboxylic acid using N-isocyaniminotriphenylphosphorane (NIITP), followed by an in situ copper-catalyzed C-H arylation with an aryl iodide.[1][2] This strategy offers remarkable flexibility in introducing diverse substituents at both the 2- and 5-positions of the oxadiazole ring.[2]

Causality of Experimental Choices

The use of NIITP in the first stage allows for a mild and efficient formation of the 1,3,4-oxadiazole ring, with triphenylphosphine oxide as the only by-product.[5] The subsequent copper-catalyzed C-H arylation is a powerful method for forming carbon-carbon bonds. The choice of 1,10-phenanthroline as a ligand and cesium carbonate as a base has been optimized to ensure high yields in the arylation step.[2] Anhydrous 1,4-dioxane is an excellent solvent for both stages of this one-pot reaction.

Visualizing the One-Pot Synthesis-Arylation Workflow

Caption: One-pot synthesis-arylation workflow.

Experimental Protocol: One-Pot Synthesis-Arylation

This protocol is based on the work of Matheau-Raven and Dixon.[1]

-

Stage 1: Oxadiazole Formation

-

To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and NIITP (66.5 mg, 0.22 mmol, 1.1 equiv).

-

Evacuate and backfill the Schlenk tube with nitrogen (repeat four times).

-

Add anhydrous 1,4-dioxane (0.50 mL, 0.40 M).

-

Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir for 3 hours.

-

-

Stage 2: C-H Arylation

-

After 3 hours, cool the reaction to room temperature.

-

Sequentially add the aryl iodide (0.50 mmol, 2.5 equiv), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), cesium carbonate (97.7 mg, 0.30 mmol, 1.5 equiv), copper(I) iodide (7.6 mg, 0.04 mmol, 20 mol %), and additional anhydrous 1,4-dioxane (0.50 mL, to achieve a total concentration of 0.20 M).

-

Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir for 18 hours.

-

-

Work-up and Purification

-

Cool the reaction to room temperature and filter through a silica plug, washing with ethyl acetate.

-

Concentrate the filtrate in vacuo.

-

Purify the crude product by flash column chromatography to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.[1]

-

Representative Yields for the One-Pot Synthesis-Arylation Protocol[2]

| Entry | Carboxylic Acid | Aryl Iodide | Product | Yield (%) |

| 1 | 4-Fluorobenzoic acid | Iodobenzene | 2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole | 78 |

| 2 | 4-Bromobenzoic acid | 1-Iodo-4-methoxybenzene | 2-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 68 |

| 3 | 2-Methylbenzoic acid | 1-Bromo-4-iodobenzene | 2-(4-Bromophenyl)-5-(o-tolyl)-1,3,4-oxadiazole | 69 |

| 4 | 3-Cyanobenzoic acid | 3-Iodopyridine | 3-(5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzonitrile | 71 |

| 5 | 6-Bromonicotinic acid | 2-Iodotoluene | 2-Bromo-5-(5-(o-tolyl)-1,3,4-oxadiazol-2-yl)pyridine | 82 |

Alternative One-Pot Methodologies: EDC/HOBt Coupling

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used method for amide bond formation. This combination can also be applied to the one-pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acylhydrazides.

Mechanism and Rationale

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea by-product. HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt-active ester. This active ester is more stable and less susceptible to racemization. The acylhydrazide then reacts with the HOBt-active ester to form the N,N'-diacylhydrazine intermediate, which can then undergo cyclodehydration, often promoted by heating, to yield the 1,3,4-oxadiazole. While effective for the initial coupling, this method might require a separate dehydrating agent or harsher thermal conditions for the final cyclization step compared to reagents like T3P®, which serve a dual role.

General Protocol Considerations for EDC/HOBt-Mediated Synthesis

-

Coupling: Dissolve the carboxylic acid (1.0 equiv.), acylhydrazide (1.0 equiv.), and HOBt (1.1 equiv.) in an anhydrous polar aprotic solvent like DMF. Cool the mixture to 0 °C. Add EDC·HCl (1.2 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equiv.). Allow the reaction to warm to room temperature and stir until the formation of the diacylhydrazine intermediate is complete (monitored by TLC or LC-MS).

-

Cyclodehydration: For the cyclization step, heating the reaction mixture (e.g., to 100-120 °C) may be sufficient. Alternatively, a dehydrating agent such as phosphorus oxychloride or thionyl chloride could be added in a second step, though this deviates from a true one-pot procedure.

-

Work-up: The work-up typically involves dilution with water and extraction with an organic solvent. Washes with dilute acid and base can help remove unreacted starting materials and by-products.

Conclusion and Field-Proven Insights

The one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carboxylic acids represents a significant advancement in synthetic efficiency.

-

For Versatility and Diversity: The NIITP-based one-pot synthesis-functionalization is an exceptionally powerful and versatile method, particularly when diverse substitution patterns are desired. It allows for the late-stage introduction of one of the substituents, making it ideal for creating libraries of compounds for drug discovery.[1][2]

-

For Simplicity and Green Chemistry: The T3P®-mediated protocol is highly recommended for its operational simplicity, mild reaction conditions, and straightforward, environmentally benign work-up.[3][4] The water-solubility of its by-products makes it particularly attractive for large-scale synthesis.

-

A Classic Approach: While the EDC/HOBt method is a staple in peptide chemistry and can be adapted for this transformation, it may be less efficient for the final cyclodehydration step compared to dedicated reagents like T3P®. It remains a viable option, especially if the diacylhydrazine intermediate is stable and cyclizes readily under thermal conditions.

The choice of method will ultimately depend on the specific substrates, the desired scale of the reaction, and the overall synthetic strategy. By understanding the principles and protocols outlined in this guide, researchers can effectively synthesize a wide array of 2,5-disubstituted 1,3,4-oxadiazoles for their research and development needs.

References

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. [Link]

-

Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Chemistry Portal. [Link]

-

Patel, K. D., Prajapati, S. M., Panchal, S. N., & Patel, H. D. (2014). Review of Synthesis of 1,3,4-Oxadiazole Derivatives. Synthetic Communications, 44(13), 1829-1854. [Link]

-

Augustine, J. K., et al. (2009). Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles. Tetrahedron, 65(47), 9747-9753. [Link]

-

Ilangovan, A., Saravanakumar, S., & Umesh, S. (2015). T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Journal of Chemical Sciences, 127(5), 797–801. [Link]

-

Waghmare, S. V., et al. (2015). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ARKIVOC, 2015(vi), 1-102. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. [Link]

-

Curia Global. (2024). Understanding T3P® from start to finish. [Link]

Sources

- 1. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids [organic-chemistry.org]

- 2. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 5. researchgate.net [researchgate.net]

Application Note: Precision Molecular Docking of 2-Phenyl-1,3-oxazole-4-carboxylic Acid Targeting Xanthine Oxidase

Executive Summary

This application note details a rigorous protocol for the molecular docking of 2-phenyl-1,3-oxazole-4-carboxylic acid (POCA) , a structural bioisostere of the potent xanthine oxidase (XO) inhibitor Febuxostat. While Febuxostat utilizes a thiazole core, the oxazole analogue represents a critical scaffold for exploring structure-activity relationships (SAR) in the development of non-purine XO inhibitors for hyperuricemia and gout management.

This guide moves beyond generic docking instructions, addressing specific challenges inherent to this scaffold: carboxylic acid protonation states , bioisosteric replacement effects , and handling the Molybdenum cofactor (Mo-co) within the XO active site.

Scientific Background & Rationale

The Target: Xanthine Oxidase (XO)

Xanthine Oxidase (EC 1.17.3.[1]2) is a molybdoflavoprotein responsible for the terminal steps of purine catabolism, converting hypoxanthine to xanthine and xanthine to uric acid. Inhibition of XO is the primary therapeutic strategy for gout.

The Ligand: 2-Phenyl-1,3-oxazole-4-carboxylic Acid

The ligand (POCA) features two critical pharmacophores:

-

Carboxylic Acid Tail: Mimics the carbonyl oxygen of xanthine, forming essential hydrogen bonds with Arg880 and Thr1010 in the active site.

-

Phenyl-Oxazole Core: Provides a rigid hydrophobic scaffold that occupies the channel leading to the Molybdenum center, engaging in

-

Bioisosterism: Replacing the sulfur in Febuxostat (thiazole) with oxygen (oxazole) alters the ring's electron density and lipophilicity (LogP), potentially modifying binding kinetics and solubility profiles.

Experimental Protocol

Phase 1: Ligand Preparation (Quantum Mechanical Optimization)

Standard force-field minimization is often insufficient for aromatic heterocycles where electron delocalization affects planar geometry.

-

Structure Generation: Generate the 3D structure of POCA.

-

Protonation State Assessment:

-

Critical Step: The carboxylic acid (

) will be deprotonated ( -

Action: Generate the carboxylate anion form.

-

-

Geometry Optimization:

-

Perform DFT optimization (B3LYP/6-31G* level) to ensure the phenyl and oxazole rings achieve their energetically favorable torsion angle (often non-planar due to steric hindrance).

-

Output: Save as .mol2 or .pdb.

-

Phase 2: Receptor Preparation (Handling the Mo-co Factor)

The XO active site contains a Molybdenum-pterin cofactor (Mo-co) essential for catalysis. Removing it results in a collapsed pocket and inaccurate docking.

-

PDB Selection:

-

Recommended Structure: 1N5X (Bovine XO complexed with Febuxostat). This structure is preferred over apo-structures because the active site is already induced to accommodate this specific scaffold class.

-

-

Cleaning:

-

Remove water molecules except those bridging the ligand and protein (if any).

-

Remove the native ligand (Febuxostat).

-

-

Cofactor Treatment:

-

Retain: The Molybdenum atom (MO), Pterin (MTE), and the coordinating sulfur/oxygen atoms.

-

Charge Assignment: Ensure the Mo center has appropriate partial charges (often +4 or +6 depending on the oxidation state modeled; for docking, standard force field charges usually suffice if the ligand doesn't covalently bind).

-

-

Protonation: Add polar hydrogens using a network optimization algorithm (e.g., H-bond network optimization in PDB2PQR or Maestro) to ensure His and Glu residues in the channel are correctly protonated.

Phase 3: Grid Generation & Docking

-

Software: AutoDock Vina (Open Source) or GOLD (Commercial). This protocol assumes Vina for broader accessibility.

-

Grid Box Center: Centered on the geometric centroid of the co-crystallized Febuxostat (from PDB 1N5X).

-

Coordinates (Approx for 1N5X): X: 26.0, Y: 15.0, Z: 85.0.

-

-

Grid Box Size:

Å. (Sufficient to cover the channel entrance and the Mo-co site). -

Exhaustiveness: Set to 32 or higher to ensure thorough sampling of the hydrophobic channel.

Workflow Visualization

Figure 1: Optimized workflow for docking oxazole-carboxylic acid derivatives into Xanthine Oxidase, highlighting the critical retention of the Molybdenum cofactor.

Data Analysis & Interaction Profiling[2]

Upon completion of the docking run, the top-ranked pose (lowest

Key Interaction Checkpoints

The validity of the docking pose is determined by the reproduction of these specific interactions seen in the Febuxostat-XO complex.

| Interaction Type | Target Residue (Bovine XO) | Ligand Moiety | Mechanistic Role |

| Salt Bridge / H-Bond | Arg880 | Carboxylate ( | Anchors ligand; mimics substrate binding. |

| H-Bond | Thr1010 | Carboxylate ( | Stabilizes the acid headgroup. |

| Phe914 | Phenyl Ring | Critical hydrophobic lock in the channel. | |

| Phe1009 | Oxazole Ring | Orients the heterocycle for optimal fit. | |

| Hydrophobic | Leu648, Val1011 | Oxazole/Phenyl Core | General hydrophobic enclosure. |

Binding Affinity Interpretation

-

Expected Affinity: -8.0 to -10.0 kcal/mol.

-

Comparison: If the oxazole derivative shows significantly weaker affinity (> +2 kcal/mol difference) compared to the thiazole control (Febuxostat), it suggests the oxygen substitution disrupts the electron density required for the

-stacking with Phe914.

Interaction Map (Logic Flow)

Figure 2: Critical interaction map. Successful docking must replicate the Salt Bridge with Arg880 and Pi-stacking with Phe914.

Troubleshooting & Optimization

Issue 1: Ligand fails to enter the deep pocket.

-

Cause: The Molybdenum cofactor might be sterically clashing if not treated correctly, or the grid box is too small.

-

Solution: Ensure the "MTE" (Molybdopterin) residue is part of the receptor but not the ligand input. Visualize the grid box to ensure it encompasses residues 880 and 1011.

Issue 2: Positive Binding Energy (Repulsion).

-

Cause: Usually incorrect protonation. If the carboxylic acid is protonated (neutral -COOH), it may clash with the positively charged Arg880.

-

Solution: Re-prepare the ligand as a carboxylate anion (

).

Issue 3: Loss of Planarity.

-

Cause: The bond between the phenyl and oxazole rings allows rotation.

-

Solution: While Vina handles torsion, starting with a DFT-optimized planar or near-planar conformation often helps the search algorithm find the global minimum faster.

References

-

Okamoto, K., et al. (2003). Crystal structure of the bovine milk xanthine dehydrogenase–xanthine oxidase complex with the potent inhibitor febuxostat. Proceedings of the National Academy of Sciences, 100(3), 936-941.

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

-

Song, Y., et al. (2019). Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 29(5), 725-729.

-

Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.

Sources

Troubleshooting & Optimization

optimizing reaction conditions for the synthesis of oxazole derivatives

Tier 3 Support Guide for Medicinal Chemists & Process Engineers

Status: Operational Subject: Troubleshooting & Optimization of Oxazole Scaffolds Ticket Categories: Cyclodehydration, Van Leusen Reaction, C-H Activation, Purification[1]

Method Selection: The Triage Protocol

Before optimizing conditions, confirm you are using the correct synthetic pathway for your target substitution pattern.[1] Use the decision matrix below to validate your route.

Figure 1: Synthetic pathway decision tree based on available precursors and desired substitution patterns.

Ticket A: Robinson-Gabriel Cyclodehydration

Issue: "My substrate decomposes or polymerizes when using POCl₃ or H₂SO₄."

Root Cause Analysis

The classical Robinson-Gabriel synthesis relies on harsh dehydrating acids. If your substrate contains acid-sensitive moieties (Boc-amines, acetals, silyl ethers), the "sledgehammer" approach (POCl₃/conc.[1] H₂SO₄) will degrade the molecule before cyclization occurs.[1]

Optimization Protocol: The "Soft" Cyclization (PPh₃/I₂)

Switch to the Wipf-Miller modification. This protocol operates under neutral-to-mildly basic conditions using a redox-based dehydration mechanism.

Step-by-Step Methodology:

-

Preparation: Dissolve the

-keto amide (1.0 equiv) in anhydrous DCM or MeCN. -

Base Addition: Add Triethylamine (

) (4.0 equiv).[1][2] Note: The base is crucial to neutralize the HI byproduct. -

Activation: Add Triphenylphosphine (

) (2.0 equiv). -

Cyclization Trigger: Cool to 0°C. Add Iodine (

) (2.0 equiv) portion-wise. -

Monitoring: Allow to warm to RT. Reaction typically completes in 1–3 hours.[1]

-

QC Check: Monitor disappearance of the amide N-H stretch (~3300 cm⁻¹) via IR or the amide proton via ¹H NMR.

-

-

Workup: Quench with sat.

to remove excess iodine.[1]

Troubleshooting Matrix:

| Symptom | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of intermediate | Ensure solvent is anhydrous .[3] Water opens the oxazoline intermediate back to the acyclic amide. |

| Tar Formation | Exothermic runaway | Add Iodine slowly at 0°C. Do not rush the addition. |

| Incomplete Rxn | Steric hindrance | Switch solvent to 1,2-Dichlorobenzene and heat to 80°C if the R-groups are bulky.[1] |

Ticket B: Van Leusen Reaction (TosMIC)

Issue: "I am isolating the oxazoline intermediate or getting no reaction with the aldehyde."

Technical Insight

The Van Leusen reaction involves a delicate equilibrium. The base must be strong enough to deprotonate the TosMIC (

Critical Parameter: Base/Solvent Pairing The choice of base dictates the reaction pathway.

| Target Product | Recommended Base | Solvent | Mechanism Note |

| 5-Substituted Oxazole | MeOH or IPA | Protic solvents facilitate the elimination of TsOH. | |

| Oxazoline (Intermediate) | THF or DCM | Aprotic solvents stabilize the intermediate, preventing aromatization.[1] | |

| Base-Sensitive Substrates | TBD (Triazabicyclodecene) | MeCN | Non-ionic organic superbase allows milder conditions.[1] |

Microwave Optimization Protocol (High Throughput)

For stubborn aldehydes (electron-rich), thermal heating often fails.[1]

-

Mix: Aldehyde (1.0 equiv), TosMIC (1.1 equiv), and

(2.0 equiv).[1] -

Solvent: Methanol (0.5 M concentration).

-

Irradiation: Heat to 80°C for 10–20 mins in a sealed microwave vial.

-

Why this works: Rapid heating overcomes the activation energy for the cycloaddition step, while the protic solvent drives the elimination step.

Ticket C: Copper-Catalyzed Oxidative Cyclization

Issue: "Poor regioselectivity or catalyst poisoning when cyclizing enamides."

Mechanism & Optimization

This method activates the vinylic C-H bond.[4][5] The reaction is highly sensitive to the oxidant used to regenerate the Cu(II) species.

The "Green" Protocol (Room Temperature):

-

Catalyst:

(20 mol%) or -

Oxidant: Air (balloon) or

.[1] For faster kinetics, use -

Ligand: 1,10-Phenanthroline (20 mol%) prevents catalyst aggregation.[1]

Regioselectivity Control:

-

Problem: Competition between C-H activation (Oxazole) and other pathways.

-

Fix: If you observe dimerization, dilute the reaction (0.05 M). High concentration favors intermolecular coupling over intramolecular cyclization.[1]

Ticket D: Purification & Stability (The "Deployment")